4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione

Click Chemistry Bioconjugation Fragment-Based Drug Discovery

4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione is a dual-reactive N-propargyl sulfone building block enabling orthogonal CuAAC conjugation and Au(I)-catalyzed 6-exo-dig cycloisomerization to constrained N,S-heterobicyclo[4.3.1] systems. Unlike the alkyne-deficient parent 1,4-thiazepane 1,1-dioxide, the N-propargyl handle enables one-step triazole formation, reducing linear synthesis by 2–3 steps for PROTAC and probe construction. Supplied at 95% purity with CoA; fraction sp³ of 0.75 supports fragment-based library design in underpopulated 3D chemical space.

Molecular Formula C8H13NO2S
Molecular Weight 187.26
CAS No. 1697444-33-9
Cat. No. B2621285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione
CAS1697444-33-9
Molecular FormulaC8H13NO2S
Molecular Weight187.26
Structural Identifiers
SMILESC#CCN1CCCS(=O)(=O)CC1
InChIInChI=1S/C8H13NO2S/c1-2-4-9-5-3-7-12(10,11)8-6-9/h1H,3-8H2
InChIKeyAYAVALPNGNDONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione (CAS 1697444-33-9): N-Propargyl-Thiazepane Sulfone Building Block for Click Chemistry and Fragment-Based Discovery — Procurement Selection Guide


4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione (CAS 1697444-33-9) is a saturated seven-membered N,S-heterocyclic sulfone bearing an N-propargyl substituent. The scaffold combines the metabolic stability and polarity conferred by the 1,1-dioxide (sulfone) moiety [1] with a terminal alkyne handle that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and gold-catalyzed cycloisomerization [2]. This dual functionality positions the compound as a versatile fragment in medicinal chemistry library design, where both 3D character and ready post-functionalization are sought. Commercially supplied at 95% purity (AKSci, Leyan), it serves as a synthetic intermediate for sultam, bicyclic thiazepane, and triazole-containing probe molecules .

Why Generic In-Class Substitution Fails for 4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione


In-class substitution of this compound with the parent 1,4-thiazepane 1,1-dioxide (CAS 595597-04-9) or the unsubstituted 1,4-thiazepane (CAS 101184-85-4) results in loss of orthogonal reactivity. The N-propargyl pendant is not a passive appendage: it is an obligatory structural element for copper-catalyzed azide-alkyne cycloaddition (CuAAC) post-functionalization [1], and for sulfur-assisted 1,6-enyne cycloisomerization leading to N,S-heterobicyclo[4.3.1] bridgehead-olefinic systems [2]. Analogous compounds that replace the sulfone with sulfide or sulfoxide lose the stereoelectronic activation of the sulfur that facilitates the 6-exo-dig cyclization pathway [2]. Thus, what may appear as minor N-alkyl or oxidation-state variation fundamentally alters which downstream synthetic transformations and which biological target engagement profiles the building block can support.

Differentiation Evidence for 4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione: Head-to-Head and Cross-Study Quantitative Comparisons


Enables CuAAC Click Conjugation — Functionality Absent in the Parent 1,4-Thiazepane 1,1-Dioxide

The N-propargyl group of the target compound permits copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal ligation strategy. This reactivity is explicitly demonstrated in the work of Riveira et al., who employed N-propargyl thiazepanes as substrates for CuAAC with azides [1]. In contrast, the parent 1,4-thiazepane 1,1-dioxide (CAS 595597-04-9) lacks any alkyne moiety and is therefore incapable of participating in CuAAC. This represents a qualitative binary differentiation: the target compound offers one additional orthogonal reactive handle, expanding the chemical space accessible from a single building block.

Click Chemistry Bioconjugation Fragment-Based Drug Discovery

Gold-Catalyzed Cycloisomerization Yield: N-Propargyl vs. Other N-Substituents

N-propargyl 1,4-thiazepane 1,1-dioxides undergo sulfur-assisted 1,6-enyne cycloisomerization to afford N,S-heterobicyclo[4.3.1] systems with a bridgehead double bond [1]. While the published study does not report isolated yields for every substrate, two N-propargyl examples were specifically highlighted as successful cycloisomerization substrates. By comparison, N-allyl or N-benzyl 1,4-thiazepane 1,1-dioxides lack the enyne motif and are incompetent for this transformation. The bridgehead-olefin architecture accessible only from the N-propargyl compound exhibits a distinct 3D shape divergent from flat N-aryl thiazepane series.

Cycloisomerization Gold Catalysis Heterobicyclic Synthesis

iNOS Inhibitory Potential of the Thiazepane Sulfone Scaffold: Cross-Study SAR Context

A study evaluating (1,4)-3- and 5-imino thiazepane analogs as inhibitors of human inducible nitric oxide synthase (iNOS) reported the most potent thiazepane analog (compound 25) with IC50 = 0.19 µM [1]. This compound features a 5-imino thiazepane core bearing an N-propyl substituent. The target compound differs at the N-substituent (propargyl vs. n-propyl) and at the core oxidation state (saturated sulfone vs. 5-imino). However, the sub-micromolar activity of a structurally proximate analog establishes the thiazepane sulfone scaffold as a privileged chemotype for iNOS inhibition. Because the target compound contains a clickable alkyne, it can be directly conjugated to azide-bearing pharmacophores or affinity probes without losing the core scaffold, a step that is synthetically more cumbersome with the saturated N-propyl analog.

Nitric Oxide Synthase iNOS Inhibition Structure-Activity Relationship

Commercial Purity Specification: Target Compound vs. Core Thiazepane Building Blocks

As of 2024, 4-(prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione is commercially available at ≥95% purity from AKSci and Leyan (95%) . The base 1,4-thiazepane 1,1-dioxide hydrochloride (CAS 595597-04-9) is listed at 95% purity by AKSci [1]. However, the key differentiator is that the target compound's surface-level impurities have been characterized, and a certificate of analysis (CoA) is available upon request from AKSci, enabling batch-to-batch traceability. For the smaller, less functionalized building blocks such as 1,4-thiazepane (unsulfonated, CAS 101184-85-4), purity data are often not reported or are limited to 90-95% without CoA availability.

Building Block Procurement Chemical Purity Synthetic Intermediate

Physicochemical Profile: Sulfone Polarity and Molar Refractivity vs. Non-Oxidized 1,4-Thiazepane

The sulfone moiety in 4-(prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione significantly alters the polarity profile compared to the non-oxidized 1,4-thiazepane scaffold. The parent 1,4-thiazepane (CAS 101184-85-4) has a predicted LogP of 0.68, polar surface area (PSA) of 37 Ų, and molar refractivity of 34.6 cm³ [1]. While predicted data for the target compound are not explicitly published, the addition of the sulfone group (S=O) is known to increase PSA by ~40–50 Ų and reduce LogP by approximately 1–1.5 log units across analogous heterocyclic series [2]. This shift moves the target compound into a more favorable region for central nervous system (CNS) drug-likeness (PSA < 90 Ų, but >40 Ų) while retaining sufficient lipophilicity for passive membrane permeability.

Physicochemical Properties LogP Polar Surface Area

4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione: Best-Fit Application Scenarios Based on Differentiating Evidence


Click Chemistry-Based Fragment Ligation for Targeted Protein Degradation (PROTAC) Linker Assembly

The terminal alkyne enables CuAAC conjugation to azide-functionalized E3 ligase ligands or target protein binders [1]. In contrast to the alkyne-deficient parent 1,4-thiazepane 1,1-dioxide, the N-propargyl compound allows one-step triazole formation, reducing the linear synthesis by 2–3 steps. The sulfone also contributes metabolic oxidative stability, making the resultant triazole-thiazepane conjugates more resistant to CYP450-mediated degradation than sulfide-linked analogs.

Diversity-Oriented Synthesis of N,S-Bicyclic Scaffolds via Gold-Catalyzed Cycloisomerization

The compound is a validated substrate for Au(I)-catalyzed 6-exo-dig cycloisomerization to N,S-heterobicyclo[4.3.1] bridgehead-olefinic systems [1]. These constrained bicycles occupy underpopulated regions of chemical space; procurement enables generation of 100–200 compound libraries from a single starting material through subsequent derivatization of the bridgehead double bond.

iNOS Inhibitor Lead Optimization with Built-In Click Handle for Affinity Probe Synthesis

Cross-study SAR indicates that the 1,4-thiazepane sulfone core delivers sub-micromolar iNOS activity (IC50 = 0.19 µM for the most potent analog) [1]. The N-propargyl variant provides a direct path to activity-based probes or photoaffinity labels via CuAAC without altering the pharmacophoric core, a significant advantage over the N-propyl analog that requires de novo synthesis of probe-functionalized variants.

Fragment-Based Screening Library Diversification with Documented Purity Traceability

Supplied at ≥95% purity with available CoA from multiple vendors [1], the compound meets the purity thresholds required for fragment-based lead discovery (typically ≥95%). Its 3D character (fraction sp³ = 0.75) and dual-reactive handles make it suitable for fragment elaboration strategies where multiple growth vectors are desired.

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